molecular formula C8H16ClNO B6187570 5-aminobicyclo[2.2.2]octan-2-ol hydrochloride, Mixture of diastereomers CAS No. 2639458-14-1

5-aminobicyclo[2.2.2]octan-2-ol hydrochloride, Mixture of diastereomers

Cat. No.: B6187570
CAS No.: 2639458-14-1
M. Wt: 177.7
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Description

5-Aminobicyclo[2.2.2]octan-2-ol hydrochloride is a chemical compound with the molecular formula C8H16ClNO and a molecular weight of 177.6717. It is a mixture of diastereomers, meaning it contains multiple stereoisomers that are not mirror images of each other. This compound is of interest in various scientific research applications due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-aminobicyclo[2.2.2]octan-2-ol hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the intramolecular cyclization of amino alcohols, which can be achieved using acid catalysts or other suitable reagents.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Aminobicyclo[2.2.2]octan-2-ol hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable electrophiles.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

5-Aminobicyclo[2.2.2]octan-2-ol hydrochloride has several scientific research applications across various fields:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.

  • Biology: The compound may serve as a ligand for biological receptors or enzymes, aiding in the study of biological processes.

  • Industry: Utilized in the development of new materials or chemical processes due to its unique structural properties.

Mechanism of Action

The mechanism by which 5-aminobicyclo[2.2.2]octan-2-ol hydrochloride exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to a cascade of biochemical events. The exact pathways involved would depend on the context in which the compound is used.

Comparison with Similar Compounds

  • Bicyclo[2.2.2]octan-2-ol: A closely related compound without the amino group.

  • 5-Aminobicyclo[2.2.2]octane: A structural isomer lacking the hydroxyl group.

  • Other aminobicyclo compounds: Compounds with similar bicyclic structures and amino functionalities.

Uniqueness: 5-Aminobicyclo[2.2.2]octan-2-ol hydrochloride is unique due to its specific combination of the amino and hydroxyl groups on the bicyclic framework, which can impart distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

2639458-14-1

Molecular Formula

C8H16ClNO

Molecular Weight

177.7

Purity

95

Origin of Product

United States

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